Cas no 920205-29-4 (1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine)

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine structure
920205-29-4 structure
Product Name:1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine
CAS No:920205-29-4
MF:C23H23N7O2
MW:429.474423646927
CID:5496141
PubChem ID:41244743
Update Time:2025-10-28

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • VU0503066-1
    • (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone
    • [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone
    • 920205-29-4
    • F2865-0956
    • AKOS024473100
    • 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine
    • 1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine
    • Inchi: 1S/C23H23N7O2/c1-16-6-3-4-9-19(16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-7-5-8-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
    • InChI Key: TVZZLLJJTLNOCJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=C(C=2)OC)N=N3)CC1

Computed Properties

  • Exact Mass: 429.19132300g/mol
  • Monoisotopic Mass: 429.19132300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 89.3Ų

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine Pricemore >>

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Additional information on 1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine

Chemical Compound CAS No. 920205-29-4: 1-3-(3-Methoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl-4-(2-Methylbenzoyl)Piperazine

The compound with CAS No. 920205-29-4, named 1-3-(3-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl-4-(2-methylbenzoyl)piperazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a piperazine ring system fused with a triazolo[4,5-d]pyrimidine moiety and substituted with a 3-methoxyphenyl group and a 2-methylbenzoyl substituent. These structural features contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound as a promising candidate in the development of novel therapeutic agents. The triazolo[4,5-d]pyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzyme systems. The presence of the piperazine ring further enhances its pharmacokinetic properties, making it a versatile scaffold for drug design. Additionally, the 3-methoxyphenyl and 2-methylbenzoyl substituents introduce hydrophobicity and electronic diversity, which are crucial for optimizing bioavailability and target specificity.

One of the most exciting developments involving this compound is its potential role in anticancer therapy. Researchers have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key oncogenic pathways and induce apoptosis in malignant cells. Furthermore, the compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as a component in combination therapies.

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and neuroprotective activities. The triazolo[4,5-d]pyrimidine moiety has been implicated in modulating inflammatory cytokines and protecting against oxidative stress-induced neuronal damage. These findings underscore the versatility of this compound across multiple therapeutic areas.

The synthesis of CAS No. 920205-29-4 involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the triazolo[4,5-d]pyrimidine core through cyclization reactions and subsequent functionalization with the piperazine ring and aromatic substituents. The optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions.

Looking ahead, ongoing research is focused on elucidating the exact molecular mechanisms by which this compound exerts its biological effects. Understanding these mechanisms will be essential for refining its therapeutic applications and identifying new targets for intervention. Additionally, preclinical studies are underway to evaluate its safety profile and efficacy in animal models of disease.

In conclusion, CAS No. 920205-29-4 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a compelling candidate for future drug development efforts. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

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